molecular formula C16H12Cl2N2 B12876290 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine CAS No. 64178-01-4

3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine

Cat. No.: B12876290
CAS No.: 64178-01-4
M. Wt: 303.2 g/mol
InChI Key: MNFXEKNQBFSTHX-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine is a quinoline derivative characterized by a bicyclic aromatic system with a nitrogen atom at position 1. Key structural features include:

  • Chlorine substituents: A chlorine atom at position 3 and a chloromethyl (–CH₂Cl) group at position 2.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., as a monomer precursor). Related quinoline derivatives are often synthesized via cyclization or nucleophilic substitution reactions .

Properties

CAS No.

64178-01-4

Molecular Formula

C16H12Cl2N2

Molecular Weight

303.2 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-N-phenylquinolin-4-amine

InChI

InChI=1S/C16H12Cl2N2/c17-10-14-15(18)16(19-11-6-2-1-3-7-11)12-8-4-5-9-13(12)20-14/h1-9H,10H2,(H,19,20)

InChI Key

MNFXEKNQBFSTHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=NC3=CC=CC=C32)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Chloromethylation: The chloromethyl group can be introduced via the Blanc reaction, which involves the reaction of the quinoline derivative with formaldehyde and hydrochloric acid.

    N-Phenylation: The final step involves the N-phenylation of the quinoline derivative using phenylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (–CH₂Cl) and 3-chloro (–Cl) groups are susceptible to nucleophilic substitution under mild conditions.

Key Reactions:

Reagent/ConditionsProductMechanismYieldSource
Aliphatic amines (excess, reflux)2-alkylamino derivativesSN2 at chloromethyl group82–89%
Thiophenols (K₂CO₃, 50°C)2-(arylthio)methyl derivativesThiolate substitution65–78%
Benzylthiols (H₂O₂, Na₂WO₄)Sulfone derivativesOxidation post-substitution70–85%

Example :
Reaction with diethylamine generates 2-(diethylaminomethyl)-3-chloro-N-phenylquinolin-4-amine, a precursor for bioactive analogs .

Oxidation Reactions

The chloromethyl group can undergo oxidation to form carbonyl derivatives.

Oxidizing AgentConditionsProductNotesSource
3-Chloroperbenzoic acid (mCPBA)RT, CH₂Cl₂2-(chlorocarbonyl)-3-chloro-N-phenylquinolin-4-amineRequires anhydrous conditions
H₂O₂/Na₂WO₄Acetic acid, 60°CSulfone derivatives (from thioethers)Stepwise oxidation post-substitution

Radical-Mediated Alkylation

The chloromethyl group participates in radical chain reactions, enabling C–C bond formation.

Initiator/ReagentConditionsProductSelectivitySource
Fe(II)/PerestersDMF, 80°C2-alkylated derivativesHigh diastereoselectivity (dr > 20:1)
(NH₄)₂S₂O₈/MeOH60°CMethoxyalkyl derivativesVia hydroxyalkyl radical

Mechanism :

  • Fe(II) reduces peresters to generate alkyl radicals.

  • Radical addition to the quinoline core, followed by cyclization .

Electrophilic Cyclization

The amine and chloromethyl groups facilitate intramolecular cyclization.

CatalystConditionsProductYieldSource
BF₃·OEt₂Toluene, 100°CFused tricyclic quinolinones73–88%
AgF/O₂MeCN, RTDihydroquinoline-oxazinesRequires photoactivation

Example :
BF₃·OEt₂ promotes electrophilic cyclization with α,β-unsaturated amides to form 3,4-dihydroquinolin-2(1H)-ones .

Reductive Dechlorination

Catalytic hydrogenation removes chlorine substituents selectively.

CatalystConditionsProductSelectivitySource
Pd/C, H₂ (1 atm)EtOH, RT2-methyl-N-phenylquinolin-4-amineRetains chloromethyl group
Zn/NH₄ClMeOH, 60°CFully dechlorinated amineLow yield (∼40%)

Cross-Coupling Reactions

The 3-chloro group participates in palladium-catalyzed couplings.

Reaction TypeCatalyst/LigandProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃3-aryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkyl/aryl amines55–80%

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

The compound has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) enzymes. The PI3K pathway plays a critical role in cell proliferation, survival, and metabolism, making it a target for cancer therapy. Research indicates that compounds similar to 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine exhibit potent activity against various cancers, including leukemia, glioblastoma, and melanoma. The binding affinity of these compounds to the PI3K isoforms is reported to be as low as 20 nM, indicating high potency .

1.2 Antimicrobial Properties

The quinoline derivatives have also shown promising antibacterial activity. In studies involving various bacterial strains such as E. coli and Pseudomonas aeruginosa, compounds with similar structures demonstrated significant antimicrobial effects, suggesting that this compound could be effective against resistant bacterial infections .

Mechanistic Insights

2.1 Inhibition Mechanism

The mechanism of action for the anticancer properties is primarily through the inhibition of the PI3K pathway. This inhibition leads to reduced cell survival and proliferation in cancerous cells. The structural features of the compound allow it to bind effectively to the active site of the PI3K enzyme, disrupting its function and leading to apoptosis in cancer cells .

2.2 Antimicrobial Mechanism

For antimicrobial activity, the compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth. The presence of halogen substituents enhances its lipophilicity and biological interactions, which are crucial for penetrating bacterial membranes .

Case Studies and Research Findings

Study Objective Findings
Evaluate anticancer activityDemonstrated potent inhibition of PI3K with IC50 values <20 nM across multiple cancer cell lines.
Assess antibacterial propertiesExhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa, with MIC values comparable to standard antibiotics.
Investigate leishmanicidal effectsShowed promising activity against Leishmania species with low IC50 values, highlighting its potential in treating parasitic infections.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The N-phenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine with structurally analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Source
This compound Quinoline 3-Cl, 2-CH₂Cl, N-Ph C₁₆H₁₂Cl₂N₂ Not explicitly reported; inferred reactivity from substituents
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine Quinoline 4-Cl, 6-CH₃, N-(4-MePh) C₁₇H₁₅ClN₂ Crystallographic stability noted
6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine Quinazoline 6-Cl, 4-Ph, N-(3-MePh) C₂₁H₁₆ClN₃ Potential kinase inhibitor scaffold
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine Quinoline 6-CF₃, N-(3-ClPh) C₁₆H₁₀ClF₃N₂ Enhanced lipophilicity; drug discovery applications
7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine Quinazoline 7-Cl, 6-NO₂, N-(3-Cl-4-FPh) C₁₅H₈Cl₂FN₃O₂ High reactivity (nitro group)

Key Comparative Insights

Core Heterocycle Differences: Quinoline vs. Quinazoline: Quinoline derivatives (e.g., the target compound) exhibit distinct electronic properties compared to quinazolines due to the position of the second nitrogen atom. Quinazolines (e.g., ) often show higher polarity and varied hydrogen-bonding capabilities .

N-Aryl vs.

Stability: Nitro-containing analogs (e.g., ) may exhibit photodegradation risks, whereas chloromethyl groups could confer hydrolytic instability under basic conditions .

Synthetic Accessibility: The target compound’s synthesis likely parallels routes for similar quinolines, such as Friedländer annulation or Ullmann coupling for N-aryl bond formation .

Biological Activity

3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with chlorine and chloromethyl groups at specific positions, which significantly influence its biological activity. The presence of these substituents is crucial for its interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, compounds similar to this compound exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum. The IC50 values for related compounds have been reported in the range of 23 to 2638 nM, indicating varying degrees of potency against resistant strains .

Mechanism of Action:
The proposed mechanism involves:

  • Inhibition of Hemozoin Formation: The compound interacts with monomeric haematin (FPIX-OH), forming stable complexes that inhibit the crystallization process essential for parasite survival .
  • DNA Interaction: Localization studies suggest additional mechanisms involving direct interactions with DNA, which may contribute to its antiplasmodial effects .

Antibacterial Activity

Quinoline derivatives have also shown promising antibacterial properties. For example, studies indicate that modifications at the 2-position significantly enhance activity against various bacterial strains. Compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values as low as 1×1061\times 10^{-6} mM against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Antibacterial Potency of Quinoline Derivatives

CompoundTarget BacteriaMIC (mM)
This compoundK. pneumoniae<1×105<1\times 10^{-5}
Related Compound AP. aeruginosa1×1051\times 10^{-5}
Related Compound BS. aureus1×1061\times 10^{-6}

Anticancer Activity

Quinoline derivatives are being explored for their anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups at the para position on the phenyl ring have shown improved activity in cell proliferation assays .

Case Study:
In a study assessing the antiproliferative effects of quinoline derivatives on cancer cell lines such as HL60 and MCF-7, compounds similar to this compound exhibited IC50 values ranging from 0.690.69 to 2222 mM, showcasing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-(chloromethyl)-N-phenylquinolin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in analogous quinoline derivatives (e.g., 7-chloroquinolin-4-amine), alkylation of the amine group with chloromethyl intermediates under anhydrous tetrahydrofuran (THF) and triethylamine (TEA) yields ~60–90% purity after column chromatography . Key factors include:

  • Temperature : Reactions at 0–5°C minimize side-product formation.
  • Solvent : Polar aprotic solvents (THF, DCM) enhance solubility of intermediates.
  • Purification : Gradient elution (hexane:ethyl acetate) resolves structurally similar byproducts.

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR and HRMS for unambiguous confirmation:

  • 1H NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) and chloromethyl (–CH2Cl) splitting patterns (e.g., δ 4.2–4.5 ppm, triplet) .
  • 13C NMR : Confirm quinoline C-2 (chloromethyl) and C-4 (amine) carbons at δ 40–50 ppm and δ 150–160 ppm, respectively .
  • HRMS : Match experimental [M+H]+ with theoretical m/z (e.g., ±0.001 Da tolerance) .

Q. What are the critical purity thresholds for this compound in pharmacological assays?

  • Methodological Answer : HPLC purity ≥95% is essential for reliable bioactivity data. In antimalarial studies, impurities >2% (e.g., dechlorinated byproducts) skewed IC50 values by 10–15% . Use C18 columns with acetonitrile/water gradients (0.1% TFA) for optimal resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimalarial efficacy of this compound?

  • Methodological Answer : Systematically modify substituents and analyze bioactivity:

  • Chlorine position : Derivatives with 7-Cl (vs. 6-Cl) showed 3-fold higher Plasmodium inhibition due to enhanced heme binding .
  • Amine substituents : Bulky groups (e.g., piperazine) improve solubility but reduce membrane permeability. Balance logP (2.5–3.5) via Hansch analysis .
  • Data Table :
DerivativeSubstituentIC50 (μM)LogP
3dDiethylamine0.123.1
3fPiperidine0.093.4
3g4-Methylpiperazine0.152.8
Source: Adapted from antimalarial SAR studies

Q. What strategies resolve contradictory data in mechanistic studies (e.g., target vs. off-target effects)?

  • Methodological Answer :

  • Genetic knockdown : Compare activity in wild-type vs. CRISPR-edited cell lines (e.g., PfATP4 for antimalarials) .
  • Proteomics : Use pull-down assays with biotinylated probes to identify binding partners .
  • Computational docking : Validate target engagement via AutoDock Vina (e.g., quinoline binding to PfCRT) .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodological Answer :

  • CYP450 metabolism : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., chloromethyl oxidation).
  • Half-life prediction : Apply quantitative structure-property relationship (QSPR) models from PubChem datasets .
  • Validation : Cross-check with in vitro microsomal assays (human/rat liver S9 fractions) .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in NMR spectra due to solvent or pH effects?

  • Methodological Answer :

  • Solvent standardization : Use deuterated solvents (CDCl3 or DMSO-d6) consistently.
  • pH adjustment : For amine protons, add 1% TFA to suppress exchange broadening .
  • Control experiments : Compare spectra with structurally validated analogs (e.g., 7-chloro-2-methylquinolin-4-amine ).

Q. What experimental controls are critical in cytotoxicity assays?

  • Methodological Answer : Include:

  • Positive control : Chloroquine (for antimalarial assays) .
  • Vehicle control : DMSO (<0.1% v/v) to rule out solvent effects.
  • Cell viability : MTT assay parallel to target-specific readouts .

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